(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile
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Overview
Description
(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile is a complex organic compound with the molecular formula C22H23N5S. It is characterized by the presence of an isoquinoline core, substituted with amino, methylsulfanyl, and propyl groups, along with three cyano groups.
Preparation Methods
The synthesis of (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Substitution Reactions:
Addition of Cyano Groups: The cyano groups are typically introduced via a nucleophilic addition reaction using cyanide sources such as sodium cyanide or potassium cyanide under basic conditions
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques to scale up the process efficiently.
Chemical Reactions Analysis
(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile undergoes various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
(8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors in the treatment of diseases.
Materials Science: It is explored for use in the development of organic semiconductors and other advanced materials due to its unique electronic properties.
Biological Research: The compound is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Mechanism of Action
The mechanism of action of (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The pathways involved can include inhibition of enzyme activity, alteration of signal transduction pathways, or modulation of gene expression .
Comparison with Similar Compounds
Similar compounds to (8S,8aR)-6-amino-8-[3-(methylsulfanyl)phenyl]-2-propyl-2,3,8,8a-tetrahydroisoquinoline-5,7,7(1H)-tricarbonitrile include other isoquinoline derivatives with varying substituents. These compounds may share similar core structures but differ in their functional groups, leading to differences in their chemical reactivity and biological activity. Examples include:
6-amino-8-phenyl-2-propyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Lacks the methylsulfanyl group, which may affect its electronic properties and reactivity.
6-amino-8-[3-(methylsulfanyl)phenyl]-2-methyl-2,3,8,8a-tetrahydro-5,7,7(1H)-isoquinolinetricarbonitrile: Substitutes the propyl group with a methyl group, potentially altering its steric and electronic characteristics.
These comparisons highlight the uniqueness of this compound in terms of its specific substituent pattern and the resulting properties.
Properties
Molecular Formula |
C22H23N5S |
---|---|
Molecular Weight |
389.5 g/mol |
IUPAC Name |
(8S,8aR)-6-amino-8-(3-methylsulfanylphenyl)-2-propyl-1,3,8,8a-tetrahydroisoquinoline-5,7,7-tricarbonitrile |
InChI |
InChI=1S/C22H23N5S/c1-3-8-27-9-7-17-18(11-23)21(26)22(13-24,14-25)20(19(17)12-27)15-5-4-6-16(10-15)28-2/h4-7,10,19-20H,3,8-9,12,26H2,1-2H3/t19-,20+/m0/s1 |
InChI Key |
OGSLPWOKGZZRMP-VQTJNVASSA-N |
SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC |
Isomeric SMILES |
CCCN1CC=C2[C@H](C1)[C@H](C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC |
Canonical SMILES |
CCCN1CC=C2C(C1)C(C(C(=C2C#N)N)(C#N)C#N)C3=CC(=CC=C3)SC |
Origin of Product |
United States |
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